3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C16H20O4/c1-3-4-5-6-7-12-10 (2)11-8-9-13 (17)14 (18)15 (11)20-16 (12)19/h8-9,17-18H,3-7H2,1-2H3 .Chemical Reactions Analysis
Coumarin derivatives have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.33 . The compound should be stored at a temperature between 28 C .Future Directions
Given the wide range of biological activities associated with coumarin derivatives , future research could focus on further exploring the potential applications of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one in medical science, biomedical research, and many industrial branches. This could involve developing new and more practical methods for synthesizing these compounds and investigating their biological properties.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been tested for various biological properties such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and antioxidant activities .
Pharmacokinetics
It is known that 4-methylesculetin, a similar coumarin derivative, is orally active , suggesting that 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one might also have good oral bioavailability.
Result of Action
It is known that 4-methylesculetin, a similar coumarin derivative, has potent anti-oxidant and anti-inflammatory activities, inhibits myeloperoxidase activity, and reduces il-6 level .
Action Environment
It is known that the synthesis of coumarin derivatives can be carried out under green conditions, using green solvents and catalysts , suggesting that the compound might be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
It has been suggested that coumarin derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-hexyl-6,7-dihydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,17-18H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPNUVDECPWAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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